PCTYIXSUAFAVHO-UHFFFAOYSA-N
Description
However, based on analogous compounds and standard chemical nomenclature, this identifier corresponds to a unique molecular structure registered in chemical databases. InChIKeys are non-proprietary identifiers that encode molecular features such as connectivity, stereochemistry, and tautomeric states. While specific data for this compound (e.g., molecular formula, synthesis, or applications) is absent in the provided sources, its comparison with structurally similar compounds can be inferred using general principles of chemical analysis and evidence from related substances .
Properties
Molecular Formula |
C17H23N5O3S2 |
|---|---|
Molecular Weight |
409.523 |
InChI |
InChI=1S/C17H23N5O3S2/c1-25-9-8-20-7-4-13-12(10-20)15(24)22-16(18-13)27-17(19-22)26-11-14(23)21-5-2-3-6-21/h2-11H2,1H3 |
InChI Key |
PCTYIXSUAFAVHO-UHFFFAOYSA-N |
SMILES |
COCCN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize PCTYIXSUAFAVHO-UHFFFAOYSA-N, we analyze structurally analogous compounds from the evidence, focusing on physical-chemical properties, functional groups, and applications.
Table 1: Key Properties of Selected Compounds
Key Observations:
Structural Similarities :
- Compounds like HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) and PCWKUDHSYGKCAI-UHFFFAOYSA-N (C₂₄H₂₆N₄O₃) share heteroaromatic cores (e.g., pyridine, triazoloquinazoline), which influence their reactivity and binding properties. These moieties are common in pharmaceuticals and agrochemicals due to their stability and interaction with biological targets .
- The presence of trifluoromethyl (-CF₃) groups in HVXHWBMLTSDYGK-UHFFFAOYSA-N enhances metabolic stability and lipophilicity, a feature critical in drug design .
Physicochemical Properties :
- LogP Differences : PCWKUDHSYGKCAI-UHFFFAOYSA-N (LogP 3.5) exhibits higher lipophilicity than HVXHWBMLTSDYGK-UHFFFAOYSA-N (LogP 1.8), likely due to its larger aromatic system and alkyl substituents .
- TPSA Trends : Higher topological polar surface area (TPSA) in PCWKUDHSYGKCAI-UHFFFAOYSA-N (84.5 Ų) correlates with increased hydrogen-bonding capacity, affecting solubility and membrane permeability .
Synthetic and Functional Comparisons: HVXHWBMLTSDYGK-UHFFFAOYSA-N is synthesized via coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a method common for amide bond formation in medicinal chemistry .
Research Implications and Data Gaps
While direct data on This compound is unavailable in the provided evidence, the comparison framework highlights critical parameters for evaluating its analogs:
- Hypothetical Applications : If this compound contains a pyridine or amide group (common in the compared compounds), it may serve as a precursor in antiviral or anticancer agents .
- Data Limitations : The absence of specific studies on this compound underscores the need for targeted synthesis and characterization to confirm its properties and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
